![molecular formula C7H15B B3187701 1-Bromo-3-ethylpentane CAS No. 1647-24-1](/img/structure/B3187701.png)
1-Bromo-3-ethylpentane
Overview
Description
1-Bromo-3-ethylpentane is a chemical compound with the molecular formula C7H15Br . It is also known by other names such as 1-Brom-3-ethylpentan (German), 1-Bromo-3-éthylpentane (French), and Pentane, 1-bromo-3-ethyl- . It is a branched saturated hydrocarbon .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-ethylpentane consists of a seven-carbon chain with a bromine atom attached to one of the carbons . The average mass of the molecule is 179.098 Da and the monoisotopic mass is 178.035706 Da .Scientific Research Applications
Synthesis and Chemical Reactivity
- Highly pure tert-alkyl bromides, including 3-bromo-3-ethylpentane, can be efficiently synthesized by reacting corresponding alcohols with hydrobromic acid, utilizing lithium or calcium halide to enhance yield and purity (Masada & Murotani, 1980).
- The solvolysis of 1-bromo-3-ethylpentane in various solvents reveals the involvement of nucleophilic solvent participation, providing insights into SN1 reaction mechanisms (Liu, Hou, & Tsao, 2009).
Catalysis and Material Science
- Zirconium-based metal-organic frameworks (MOFs) functionalized with various groups, including bromo and ethyl, show potential for catalysis, as demonstrated by the oxidation of 3-methylpentane (Huang et al., 2017).
Solvent Effect Quantification
- Quantitative Structure-Property Relationships (QSPR) studies using tertiary alkyl halides like 1-bromo-3-ethylpentane help in understanding solvent effects on chemical reactivity, crucial for predictive modeling in chemistry (Moreira et al., 2019).
Spectroscopy and Molecular Analysis
- Infrared and Raman spectral analysis of branched-chain alkyl bromides, including 1-bromo-3-ethylpentane, aids in understanding molecular structure, rotational isomerism, and vibrational properties (Crowder & Jalilian, 1978).
Organic Synthesis and Pharmaceutical Applications
- In organic synthesis, compounds like 1-bromo-3-ethylpentane are used as intermediates for producing various pharmaceuticals and complex organic molecules (Angelastro et al., 1992).
properties
IUPAC Name |
1-bromo-3-ethylpentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRMWPQRKZTIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethylpentane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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